

Application Note: RMC-113 Clickable Analog for Target Engagement

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Compound of Interest

Compound Name: RMC-113

Cat. No.: B15607158

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Note: Publicly available information on a specific compound designated "**RMC-113**" from Revolution Medicines is limited. The following application note is a representative example constructed for a hypothetical clickable pan-RAS inhibitor probe. It is based on the known mechanism of Revolution Medicines' tri-complex inhibitors and established biochemical methodologies for target engagement studies.

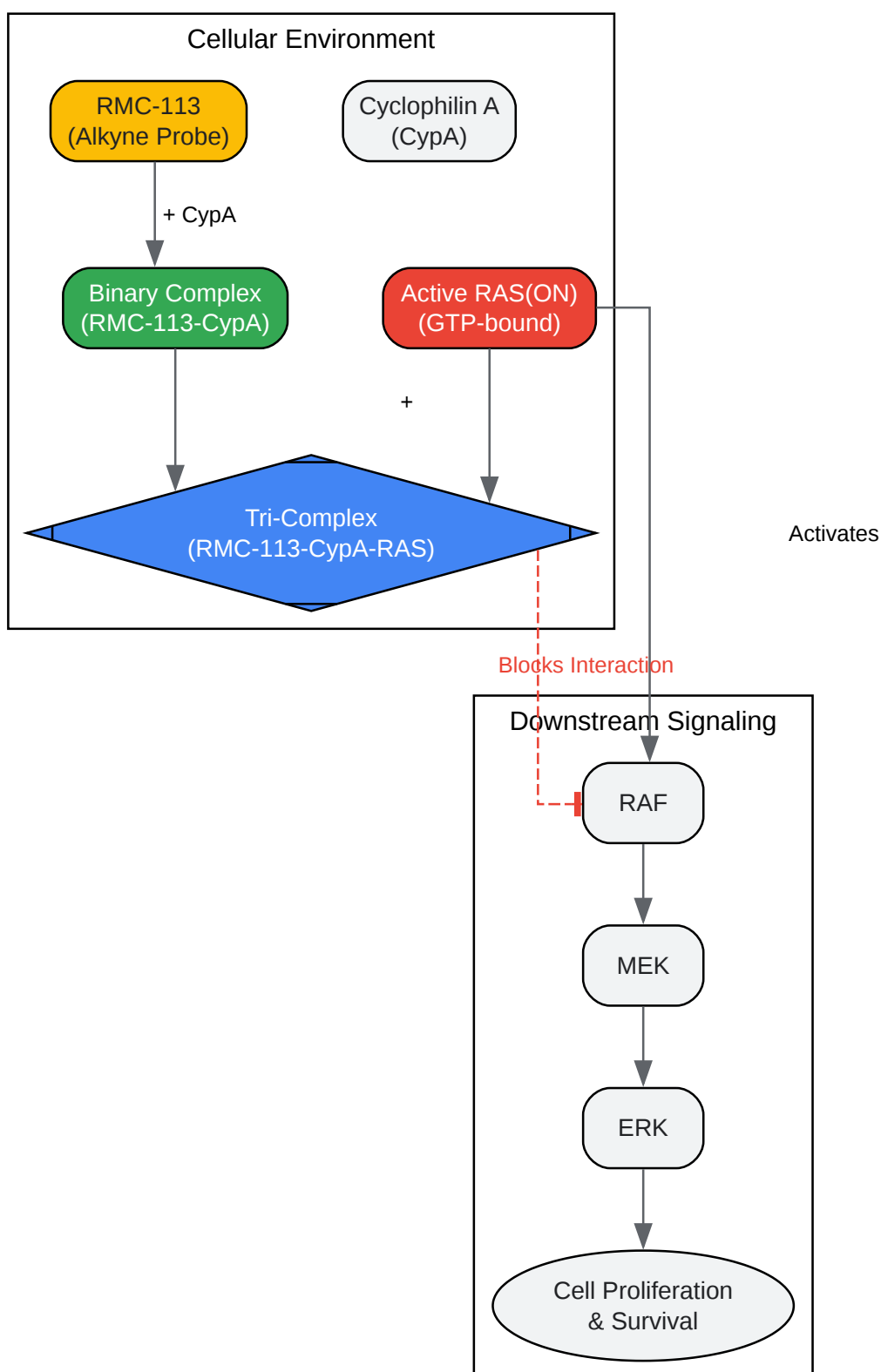
Introduction

Mutations in RAS genes (KRAS, NRAS, HRAS) are among the most common drivers of human cancers, yet RAS proteins have long been considered "undruggable."^[1] The development of small molecules that can effectively engage and inhibit RAS signaling is a critical goal in oncology research. Chemical probes are powerful tools for validating the mechanism of action and assessing the selectivity of such inhibitors in a complex cellular environment.^{[2][3]}

RMC-113 is presented here as a representative, cell-permeable, clickable pan-RAS chemical probe designed for target engagement and proteomic profiling studies. It incorporates a bioorthogonal alkyne handle, enabling covalent labeling of its protein targets via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry."^{[4][5]} This allows for the direct visualization and identification of on- and off-target proteins in cells and cell lysates. This probe is based on the innovative tri-complex mechanism employed by Revolution Medicines' RAS(ON) inhibitors, which involves forming a ternary complex with an abundant intracellular chaperone, cyclophilin A (CypA), and the active, GTP-bound state of RAS.^[6]

Mechanism of Action

RMC-113 is designed to function as a molecular glue. It first binds to CypA, and this binary complex then engages with high affinity to the active RAS(ON) conformation.^[6] This results in the formation of a stable tri-complex (**RMC-113**-CypA-RAS) that sterically blocks the interaction of RAS with its downstream effectors, such as RAF kinases, thereby inhibiting the MAPK signaling pathway (RAS-RAF-MEK-ERK).^{[7][8][9]} The integrated alkyne tag on **RMC-113** allows for subsequent ligation to an azide-bearing reporter tag (e.g., biotin for enrichment or a fluorophore for imaging).



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Figure 1. Mechanism of action for the hypothetical **RMC-113** probe.

Applications

- Target Engagement Verification: Confirming that **RMC-113** binds to RAS proteins within intact cells.
- Competitive Binding Assays: Quantifying the binding of non-tagged inhibitors by measuring their ability to displace **RMC-113** from its target.
- Selectivity Profiling: Identifying the full spectrum of protein targets (on- and off-targets) across the proteome using quantitative mass spectrometry.[\[10\]](#)[\[11\]](#)
- Cellular Imaging: Visualizing the subcellular localization of the probe's targets when an azide-fluorophore is used.[\[12\]](#)

Illustrative Quantitative Data

The following table provides representative data that could be generated for a clickable probe like **RMC-113**. These values are for illustrative purposes only.

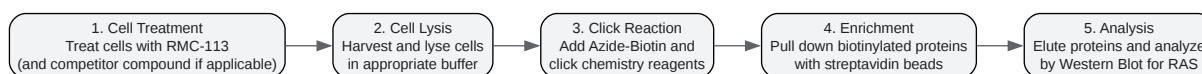
Parameter	KRAS G12C	KRAS G12D	KRAS G12V	HRAS (WT)	NRAS (WT)	Off-Target Kinase X
Cellular Target Engagement (EC ₅₀ , nM)	15	25	20	50	45	>10,000
pERK Inhibition (IC ₅₀ , nM)	12	22	18	48	42	>10,000
Anti-proliferative Activity (GI ₅₀ , nM)	18	30	24	65	58	>10,000

Table 1: Example efficacy and potency data for **RMC-113** in various RAS-mutant cell lines. EC₅₀ was determined by competitive displacement. IC₅₀ and GI₅₀ were measured in relevant cancer cell lines.

Experimental Protocols

Protocol 1: In-Cell Target Engagement Assay via Western Blot

This protocol verifies target engagement by visualizing probe-labeled proteins after enrichment.



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Figure 2. Workflow for Western Blot-based target engagement.

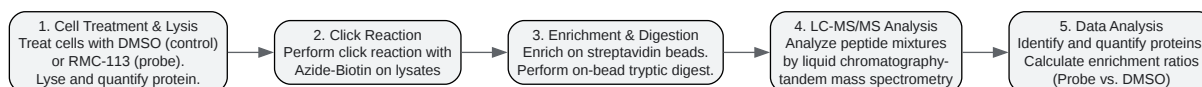
Methodology:

- Cell Culture and Treatment:
 - Plate cancer cells with known RAS mutations (e.g., KRAS G12D) and allow them to adhere overnight.
 - For competitive assays, pre-incubate cells with a non-tagged inhibitor for 1-2 hours.
 - Add **RMC-113** probe to the media at a final concentration of 0.5-5 μ M and incubate for 2-4 hours. Include a DMSO-treated vehicle control.
- Cell Lysis:
 - Wash cells twice with cold PBS.
 - Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.
- Click Chemistry Reaction:[13][14]
 - To 50 µL of cell lysate (1-2 mg/mL), add the following pre-mixed click reagents:
 - Azide-Biotin (final concentration: 50 µM)
 - THPTA ligand (final concentration: 1 mM)[15]
 - Copper (II) Sulfate (CuSO₄) (final concentration: 0.2 mM)[15]
 - Freshly prepared Sodium Ascorbate (final concentration: 3 mM) to initiate the reaction. [13]
 - Vortex briefly and incubate at room temperature for 30-60 minutes, protected from light. [13]
- Protein Enrichment:
 - Add 25 µL of streptavidin-agarose beads to the reaction mixture.
 - Incubate for 1 hour at 4°C with gentle rotation to capture biotinylated proteins.
 - Wash the beads three times with lysis buffer to remove non-specifically bound proteins.
- Western Blot Analysis:
 - Elute captured proteins by boiling the beads in 2X Laemmli sample buffer.
 - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Probe the membrane with a primary antibody against pan-RAS or a specific isoform (e.g., anti-KRAS).
 - Detect with an appropriate HRP-conjugated secondary antibody and visualize using an ECL substrate. A successful experiment will show a band for RAS in the **RMC-113**-treated sample, which is reduced in the presence of a competitor.

Protocol 2: Proteome-Wide Profiling via Quantitative Mass Spectrometry

This protocol identifies all potential targets of **RMC-113** on a proteome-wide scale.



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- To cite this document: BenchChem. [Application Note: RMC-113 Clickable Analog for Target Engagement]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607158#rmc-113-clickable-analog-for-target-engagement]

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